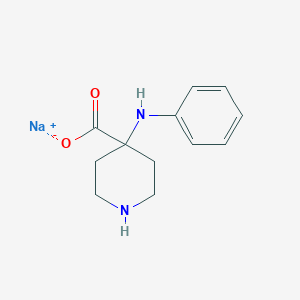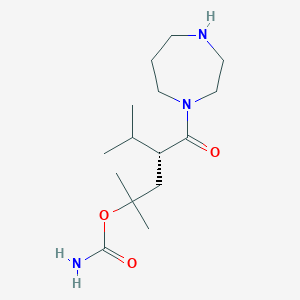
(R)-3-((R)-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one is a complex organic compound that features a unique structure combining oxazolidinone and benzyloxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the benzyloxy group: This step involves the benzylation of a hydroxyl group using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Coupling reactions: The final step involves coupling the benzyloxy-substituted intermediate with a phenylpropanoyl chloride derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance the efficiency and scalability of the synthesis. Flow microreactors offer advantages such as improved heat and mass transfer, precise control over reaction conditions, and the ability to perform reactions continuously .
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The carbonyl group in the oxazolidinone ring can be reduced to form a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxyl-substituted oxazolidinones.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
Applications De Recherche Scientifique
®-3-(®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of ®-3-(®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the oxazolidinone ring can act as a hydrogen bond acceptor. These interactions can influence the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-(benzyloxy)butanoic acid
- ®-2-(benzyloxy)methyl)oxirane
- 2-benzyloxybenzoic acid
Uniqueness
®-3-(®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. Its structure provides a versatile platform for the development of new compounds with tailored properties .
Propriétés
Formule moléculaire |
C32H29NO4 |
|---|---|
Poids moléculaire |
491.6 g/mol |
Nom IUPAC |
(4R)-3-[(3R)-3-(5-methyl-2-phenylmethoxyphenyl)-3-phenylpropanoyl]-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C32H29NO4/c1-23-17-18-30(36-21-24-11-5-2-6-12-24)28(19-23)27(25-13-7-3-8-14-25)20-31(34)33-29(22-37-32(33)35)26-15-9-4-10-16-26/h2-19,27,29H,20-22H2,1H3/t27-,29+/m1/s1 |
Clé InChI |
KHLPLGDDTVZJJU-PXJZQJOASA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[C@H](CC(=O)N3[C@@H](COC3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(CC(=O)N3C(COC3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11830590.png)


![tert-butyl N-(1-{[1-({4-[(diaminomethylidene)amino]-1-[(5-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butyl}carbamoyl)-2-hydroxyethyl]carbamoyl}-2-phenylethyl)carbamate](/img/structure/B11830605.png)
![tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-3-yl)carbamate](/img/structure/B11830613.png)
![(1S,4R,12R)-3-oxa-10-azatetracyclo[5.4.1.01,10.04,12]dodec-7-ene](/img/structure/B11830621.png)
![1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B11830626.png)
![8-[3-(pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane](/img/structure/B11830635.png)





